molecular formula C12H30BrO3PSi B14540142 Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide CAS No. 62077-92-3

Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide

Cat. No.: B14540142
CAS No.: 62077-92-3
M. Wt: 361.33 g/mol
InChI Key: XFCBYOWVOIGQIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide is a quaternary phosphonium salt with a unique structure that combines a hexyl group, dimethyl groups, and a trimethoxysilyl group attached to a phosphonium center

Properties

CAS No.

62077-92-3

Molecular Formula

C12H30BrO3PSi

Molecular Weight

361.33 g/mol

IUPAC Name

hexyl-dimethyl-(trimethoxysilylmethyl)phosphanium;bromide

InChI

InChI=1S/C12H30O3PSi.BrH/c1-7-8-9-10-11-16(5,6)12-17(13-2,14-3)15-4;/h7-12H2,1-6H3;1H/q+1;/p-1

InChI Key

XFCBYOWVOIGQIC-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](C)(C)C[Si](OC)(OC)OC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide typically involves the reaction of hexylphosphine with trimethoxysilylmethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.

Scientific Research Applications

Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in the study of biological systems and as a potential antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The trimethoxysilyl group can also participate in silane chemistry, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide can be compared with other quaternary phosphonium salts such as:

  • Tetraphenylphosphonium bromide
  • Tetrabutylphosphonium bromide
  • Hexyl(trimethylsilyl)phosphanium bromide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.